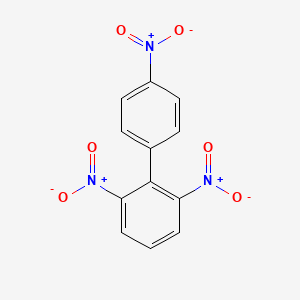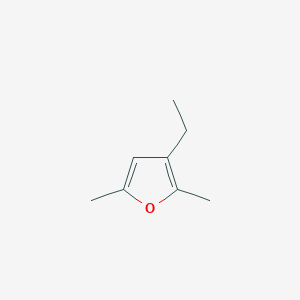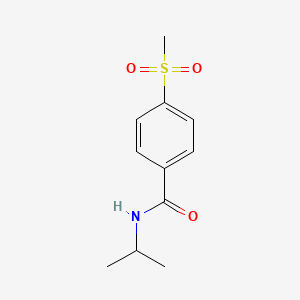
Benzamide, N-isopropyl-p-(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-isopropyl-p-(methylsulfonyl)- is an organic compound that belongs to the class of benzamides It is characterized by the presence of an isopropyl group attached to the nitrogen atom and a methylsulfonyl group attached to the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-isopropyl-p-(methylsulfonyl)- typically involves the reaction of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. The process may be optimized for large-scale production by employing continuous flow reactors and advanced catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-isopropyl-p-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions include sulfone derivatives, methylthio derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzamide, N-isopropyl-p-(methylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Benzamide, N-isopropyl-p-(methylsulfonyl)- involves its interaction with bacterial cell membranes. When combined with cell-penetrating peptides like octaarginine, the compound can create pores in bacterial cell membranes, leading to cell lysis and death. This combination exhibits faster killing kinetics and shows negligible haemolytic activity towards human red blood cells .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: A derivative with known antibacterial activity.
N-Isopropylbenzamide: A related compound with similar structural features.
Uniqueness
Benzamide, N-isopropyl-p-(methylsulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with cell-penetrating peptides enhances its potential as an antimicrobial agent, distinguishing it from other benzamide derivatives .
Properties
CAS No. |
20884-77-9 |
|---|---|
Molecular Formula |
C11H15NO3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
4-methylsulfonyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H15NO3S/c1-8(2)12-11(13)9-4-6-10(7-5-9)16(3,14)15/h4-8H,1-3H3,(H,12,13) |
InChI Key |
CRGIDUSENXTYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


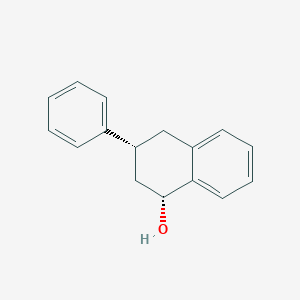
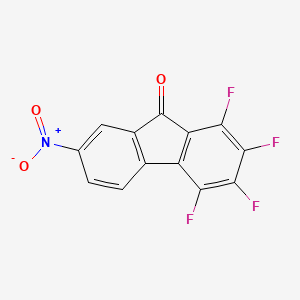
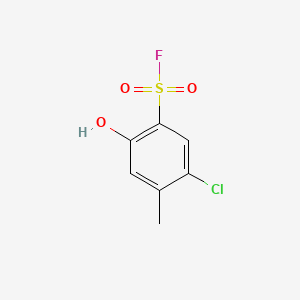
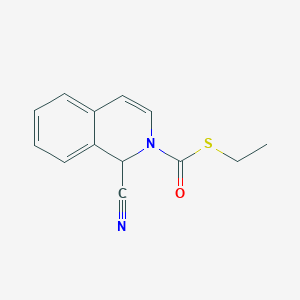
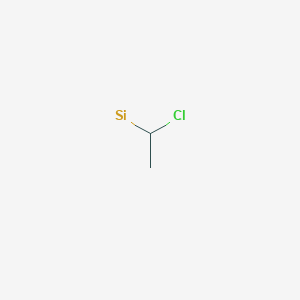
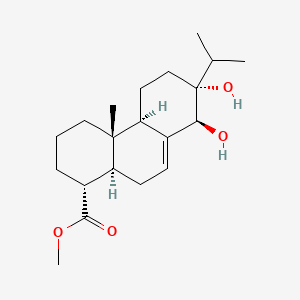
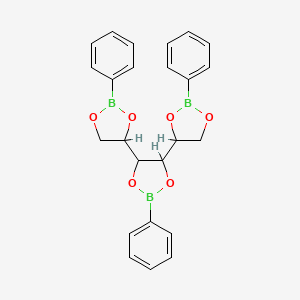

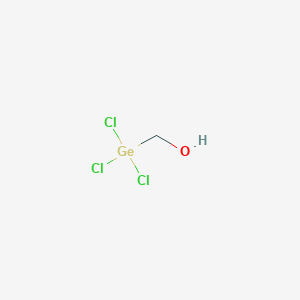
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
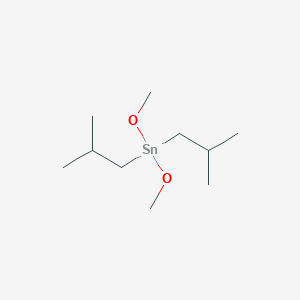
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
